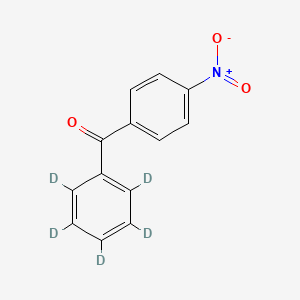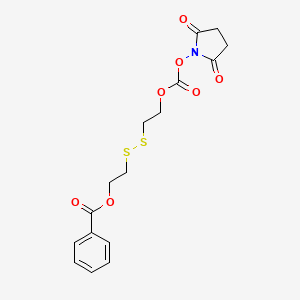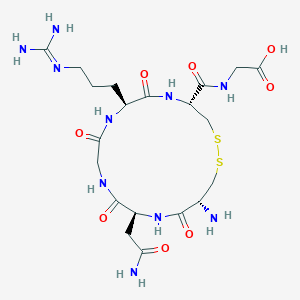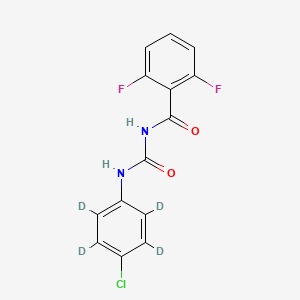
Diflubenzuron-d4 (4-chlorophenyl-d4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diflubenzuron-d4 is a deuterated form of diflubenzuron, an insecticide belonging to the benzoylurea class. It is primarily used in scientific research as an internal standard for the quantification of diflubenzuron in various matrices. Diflubenzuron itself is widely used in agriculture and forestry to control insect pests by inhibiting chitin synthesis, which is essential for the formation of the insect exoskeleton .
Métodos De Preparación
The preparation of diflubenzuron-d4 involves the deuteration of diflubenzuron. The synthetic route typically includes the introduction of deuterium atoms into the molecular structure of diflubenzuron. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. Industrial production methods often involve the use of deuterated reagents and solvents to ensure high levels of deuterium incorporation .
Análisis De Reacciones Químicas
Diflubenzuron-d4, like its non-deuterated counterpart, undergoes several types of chemical reactions:
Oxidation: Diflubenzuron can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert diflubenzuron into its corresponding amine derivatives.
Substitution: Diflubenzuron can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Diflubenzuron-d4 is extensively used in scientific research for various applications:
Chemistry: It serves as an internal standard in analytical chemistry for the quantification of diflubenzuron in environmental and biological samples.
Biology: Researchers use diflubenzuron-d4 to study the metabolism and degradation of diflubenzuron in living organisms.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of diflubenzuron.
Industry: Diflubenzuron-d4 is employed in quality control processes to ensure the accuracy and precision of diflubenzuron measurements in agricultural products
Mecanismo De Acción
The mechanism of action of diflubenzuron-d4 is similar to that of diflubenzuron. It inhibits the production of chitin, a critical component of the insect exoskeleton. By interfering with chitin synthesis, diflubenzuron causes insect larvae to molt prematurely without forming a proper exoskeleton, leading to their death. The molecular target of diflubenzuron is chitin synthase, an enzyme responsible for chitin production .
Comparación Con Compuestos Similares
Diflubenzuron-d4 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. Similar compounds include:
Diflubenzuron: The non-deuterated form, widely used as an insecticide.
Teflubenzuron: Another benzoylurea insecticide with a similar mechanism of action.
Novaluron: A benzoylurea insecticide used for controlling insect pests in agriculture.
Diflubenzuron-d4 stands out because its deuterated form provides enhanced stability and accuracy in analytical measurements .
Propiedades
Número CAS |
1219795-45-5 |
|---|---|
Fórmula molecular |
C14H9ClF2N2O2 |
Peso molecular |
314.71 g/mol |
Nombre IUPAC |
N-[(4-chloro-2,3,5,6-tetradeuteriophenyl)carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C14H9ClF2N2O2/c15-8-4-6-9(7-5-8)18-14(21)19-13(20)12-10(16)2-1-3-11(12)17/h1-7H,(H2,18,19,20,21)/i4D,5D,6D,7D |
Clave InChI |
QQQYTWIFVNKMRW-UGWFXTGHSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1NC(=O)NC(=O)C2=C(C=CC=C2F)F)[2H])[2H])Cl)[2H] |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400065.png)
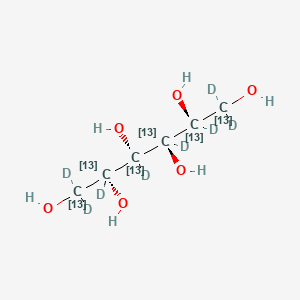
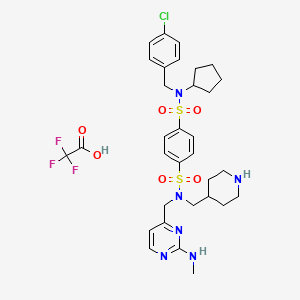

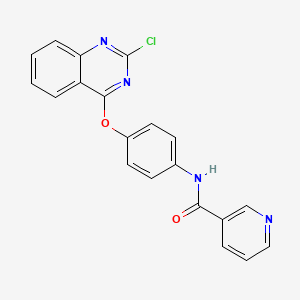
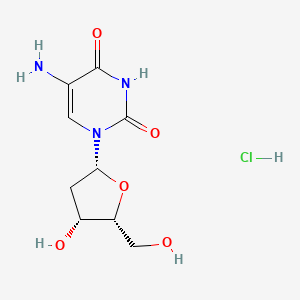

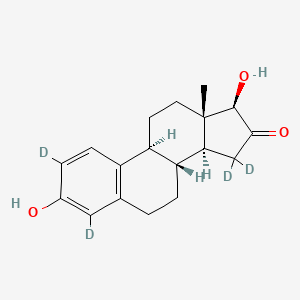
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400124.png)
